2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Overview
Description
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound with a molecular formula of C24H23N3O3 and a molecular weight of 401.469 g/mol . This compound is known for its unique structure, which includes a hydrazinyl group and a benzylidene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzylidene moiety.
Scientific Research Applications
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzylidene moiety may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Uniqueness
What sets 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide apart from similar compounds is its specific substitution pattern on the benzylidene moiety, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group enhances its electron-donating properties, potentially increasing its interaction with biological targets .
Properties
IUPAC Name |
N'-[(E)-(4-methoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-3-7-14(8-4-12)19-16(21)17(22)20-18-11-13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMDZOYRMGYXDV-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351443-65-7 | |
Record name | 2-(2-(4-METHOXYBENZYLIDENE)HYDRAZINO)-N-(4-METHYLPHENYL)-2-OXOACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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